molecular formula C10H15N5O B11221075 2-[ethyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol

2-[ethyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol

Cat. No.: B11221075
M. Wt: 221.26 g/mol
InChI Key: KYHSQZNJIQLNPF-UHFFFAOYSA-N
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Description

2-[ETHYL({1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL})AMINO]ETHAN-1-OL is a compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable candidate for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[ETHYL({1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL})AMINO]ETHAN-1-OL typically involves the formation of the pyrazolopyrimidine core followed by functionalization. One common method involves the treatment of a formimidate derivative with hydrazine hydrate in ethanol to obtain the pyrazolopyrimidine core . Subsequent reactions with ethylating agents and other reagents lead to the formation of the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[ETHYL({1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL})AMINO]ETHAN-1-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[ETHYL({1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL})AMINO]ETHAN-1-OL has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[ETHYL({1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL})AMINO]ETHAN-1-OL is unique due to its specific functional groups that enhance its binding affinity and selectivity towards CDK2. This makes it a promising candidate for further development as a therapeutic agent.

Properties

Molecular Formula

C10H15N5O

Molecular Weight

221.26 g/mol

IUPAC Name

2-[ethyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol

InChI

InChI=1S/C10H15N5O/c1-3-15(4-5-16)10-8-6-13-14(2)9(8)11-7-12-10/h6-7,16H,3-5H2,1-2H3

InChI Key

KYHSQZNJIQLNPF-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)C1=NC=NC2=C1C=NN2C

Origin of Product

United States

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